![molecular formula C12H14N2O4 B2997441 methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate CAS No. 77083-76-2](/img/structure/B2997441.png)

methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

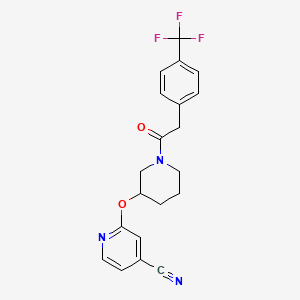

Methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate, also known as MMHB, is a chemical compound with potential applications in various fields of research and industry. It has a CAS Number of 77083-76-2, a molecular weight of 250.25, and its IUPAC name is methyl (2Z)-2- [ (4-methoxyphenyl)hydrazono]-3-oxobutanoate .

Molecular Structure Analysis

The molecular formula of this compound is C12H14N2O4 . The InChI code is 1S/C12H14N2O4/c1-8(15)11(12(16)18-3)14-13-9-4-6-10(17-2)7-5-9/h4-7,13H,1-3H3/b14-11- .Aplicaciones Científicas De Investigación

Intramolecular Hydrogen Bonding

The compound, along with similar β-ketoarylhydrazones, exhibits intramolecular hydrogen bonds assisted by resonance. These hydrogen bonds are influenced by the substituents at the heterodienic fragment and are strengthened by electron-withdrawing substituents. The strength of these hydrogen bonds in β-ketoarylhydrazones, including methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate, is crucial for understanding their structural and electronic properties, which can have implications in various chemical reactions and material science applications (Bertolasi et al., 1999).

Synthesis of Fungicidal Analogs

This compound is involved in the synthesis of esters and N-methylamides of 2-hydroxyimino- and 2-alkoxyimino-3-(acylhydrazono)butanoic acids. These compounds are analogs of strobilurins, which are fungicidal antibiotics. This highlights its potential use in the development of new agricultural chemicals and fungicides (Zakharychev et al., 1999).

Isomer Formation and Spectroscopic Characterization

Research on the reaction of arene diazonium salts with methyl 3-aminocrotonate or 3-aminocrotononitrile, leading to the formation of methyl 2-arylhydrazono-3-oxobutanoates, provides insights into the spectroscopic characterization and isomer formation of these compounds. Understanding the formation of E and Z isomers of arylhydrazones from such reactions can be important for designing specific reactions in synthetic chemistry (Jollimore et al., 1996).

Role in Apoptosis and Cellular Mediation

Compounds structurally related to this compound, such as 4-methylthio-2-oxobutanoic acid, have been studied for their role as cellular mediators of apoptosis in certain cell lines. Understanding the biochemical pathways involving such compounds can contribute to medical research, particularly in understanding mechanisms of cell death and potential therapeutic applications (Quash et al., 1995).

Biosynthesis of Ethylene

Research into the biosynthesis of ethylene from methionine has identified 4-methylthio-2-oxobutanoate as a putative intermediate. This underscores the role of compounds related to this compound in biological pathways, offering insights into plant biology and ethylene production, which is significant in plant growth and fruit ripening processes (Billington et al., 1979).

Safety and Hazards

Propiedades

IUPAC Name |

methyl (E)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-8(15)11(12(16)18-3)14-13-9-4-6-10(17-2)7-5-9/h4-7,15H,1-3H3/b11-8+,14-13? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRJMYGZVFDNPV-AQPHZECDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)OC)N=NC1=CC=C(C=C1)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C(=O)OC)\N=NC1=CC=C(C=C1)OC)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(4-chlorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2997359.png)

![3-({[1-(phenoxyacetyl)-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)pyridine](/img/structure/B2997360.png)

![(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2997362.png)

![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride](/img/structure/B2997371.png)

![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2997373.png)

![5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one](/img/structure/B2997379.png)

![3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2997381.png)